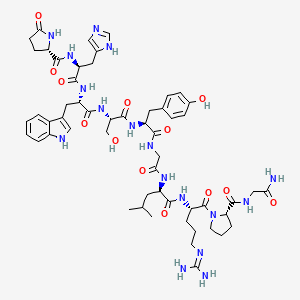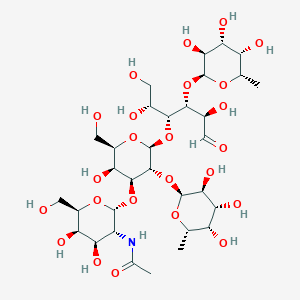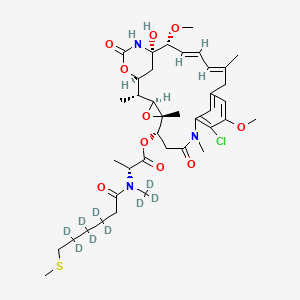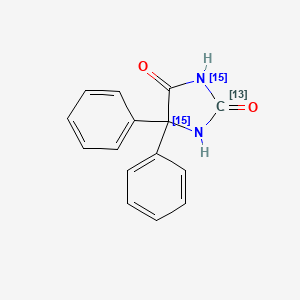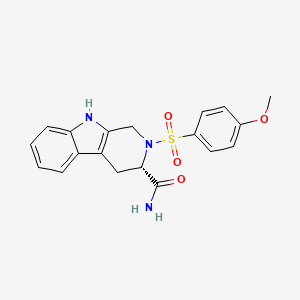
GPVI antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GPVI antagonist 1 is a glycoprotein VI (GPVI) platelet receptor antagonist. It inhibits collagen-induced platelet aggregation, making it a promising compound for antithrombotic therapy. GPVI is a major signaling receptor for collagen on platelets, and its inhibition can prevent thrombus formation without significantly affecting normal hemostasis .
Métodos De Preparación
The synthesis of GPVI antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
GPVI antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
GPVI antagonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study platelet activation and aggregation mechanisms.
Biology: It helps in understanding the role of GPVI in platelet function and its interactions with collagen.
Medicine: It is being investigated for its potential use in preventing thrombotic events such as stroke and myocardial infarction.
Industry: It may be used in the development of new antithrombotic drugs with reduced bleeding risks
Mecanismo De Acción
GPVI antagonist 1 exerts its effects by binding to the GPVI receptor on platelets, thereby inhibiting its interaction with collagen. This prevents the activation and aggregation of platelets, reducing the risk of thrombus formation. The molecular targets and pathways involved include the inhibition of GPVI-mediated signaling cascades, which are crucial for platelet activation .
Comparación Con Compuestos Similares
GPVI antagonist 1 is unique compared to other similar compounds due to its specific inhibition of the GPVI receptor. Similar compounds include:
Glenzocimab: A humanized antibody fragment that inhibits GPVI interactions with collagen and fibrin.
Revacept: A fusion protein that blocks GPVI-collagen interactions.
These compounds also target GPVI but may differ in their binding sites, mechanisms of action, and clinical applications .
Propiedades
Fórmula molecular |
C19H19N3O4S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(3S)-2-(4-methoxyphenyl)sulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-26-12-6-8-13(9-7-12)27(24,25)22-11-17-15(10-18(22)19(20)23)14-4-2-3-5-16(14)21-17/h2-9,18,21H,10-11H2,1H3,(H2,20,23)/t18-/m0/s1 |
Clave InChI |
KBVPHVCPUVDXOQ-SFHVURJKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C[C@H]2C(=O)N)C4=CC=CC=C4N3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CC2C(=O)N)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


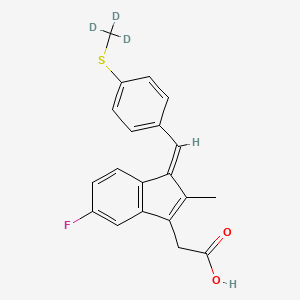
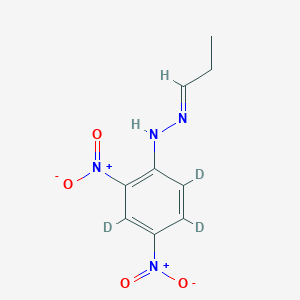
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
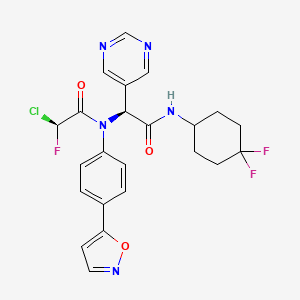
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
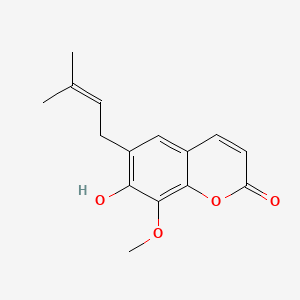

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
